5'-Guanylylmethylenediphosphonate

描述

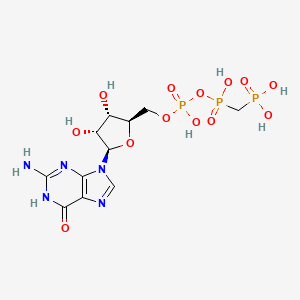

Guanosine 5'-[beta,gamma-methylene]triphosphate is a nucleoside triphosphate analogue that is guanosine substituted at position 5' by a (beta,gamma-methylene)triphosphate group. It is a conjugate acid of a guanosine 5'-[beta,gamma-methylene]triphosphate(4-).

生物活性

5'-Guanylylmethylenediphosphonate (GDPCP) is a synthetic analog of guanosine triphosphate (GTP) that has garnered attention for its unique biological activities. This article delves into the compound's mechanisms of action, cytotoxicity, and potential applications in research and therapy.

Chemical Structure and Properties

GDPCP is characterized by its phosphonate groups which confer stability against hydrolysis, making it a valuable tool in biological studies. Its structure allows it to mimic GTP closely, enabling it to interact with various biological systems.

The primary mechanism of action for GDPCP involves its binding to G-proteins in the presence of magnesium ions (Mg²⁺). This interaction stimulates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. The elevation of cAMP can influence numerous cellular processes, including:

- Signal Transduction : GDPCP acts as a potent stimulator of pathways reliant on cAMP.

- Protein Synthesis : It has been shown to inhibit polypeptide synthesis in vitro, acting as a competitive inhibitor against GTP for ribosome binding sites .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of GDPCP on various mammalian cell lines. The compound's cytotoxicity is evaluated using several assays, including:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Assesses the ability of cells to proliferate and form colonies after treatment with GDPCP.

- Cell Cycle Analysis : Determines the impact on cell cycle progression and apoptosis.

Table 1 summarizes the findings from various studies:

| Cell Line | IC50 (μM) | Assay Type | Observations |

|---|---|---|---|

| HeLa | 10 | MTT | Significant reduction in viability |

| MCF-7 | 15 | Colony Formation | Decreased colony formation |

| A549 | 12 | Cell Cycle Analysis | Induction of apoptosis |

Inhibition of Protein Synthesis

One notable study demonstrated that GDPCP effectively inhibits protein synthesis in a cell-free system derived from sea urchin embryos. The presence of GDPCP was shown to replace GTP with similar efficiency, leading to significant inhibition of phenylalanine polymerization .

Comparative Studies with Natural Compounds

Research comparing GDPCP with natural compounds highlights its potential as a more stable alternative to GTP, particularly in assays requiring prolonged exposure to biological systems. For example, studies have shown that while natural GTP is rapidly hydrolyzed, GDPCP maintains its activity over extended periods .

Applications in Research

Given its properties, GDPCP is utilized in various research applications:

- Signal Transduction Studies : Investigating pathways involving G-proteins and cAMP.

- Cancer Research : Evaluating cytotoxic effects on tumor cell lines.

- Biochemical Assays : Serving as a non-hydrolyzable analog for studying enzyme activities dependent on GTP.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H18N5O13P3

- Molecular Weight : 521.21 g/mol

- IUPAC Name : [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

These properties contribute to its stability and functionality in various biochemical assays.

G-Protein Signaling Studies

GMPPCP is extensively used to study G-proteins, which are critical in transmitting signals from outside the cell to its interior. By binding to G-proteins in the presence of magnesium ions (Mg²⁺), GMPPCP effectively locks these proteins in their active state, enabling researchers to investigate downstream signaling pathways without the complication of GTP hydrolysis. This application is crucial for understanding processes such as hormone signaling and neurotransmission.

Enzymatic Assays

The compound serves as a substrate in various enzymatic assays where GTP is typically utilized. Its non-hydrolyzable nature allows researchers to explore the kinetics and mechanisms of GTP-binding proteins and associated enzymes without interference from hydrolysis products. This feature has been particularly useful in studying the dynamics of vesicle trafficking and cytoskeletal rearrangements.

Structural Biology

In structural biology, GMPPCP has been employed in cryo-electron microscopy studies to analyze protein complexes, such as dynamin. These studies provide insights into conformational changes associated with protein activation and function, offering a deeper understanding of cellular mechanisms.

Case Study 1: Investigation of G-Protein Coupled Receptors (GPCRs)

A study utilized GMPPCP to investigate the activation mechanisms of GPCRs. By applying GMPPCP in receptor assays, researchers were able to observe how GPCRs interact with G-proteins, providing valuable data on receptor pharmacodynamics and potential therapeutic targets.

Case Study 2: Role in Neurotransmission

Research demonstrated that GMPPCP could mimic GTP's action in neurotransmitter release mechanisms. This study revealed that by using GMPPCP, scientists could effectively analyze synaptic transmission processes without the confounding effects of GTP hydrolysis, leading to new insights into synaptic plasticity.

属性

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBDHXOBFUBCJD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930365 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-93-1 | |

| Record name | 5′-Guanylic acid, monoanhydride with methylenebis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.,.GAMMA.-METHYLENE GUANOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E15I11U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。